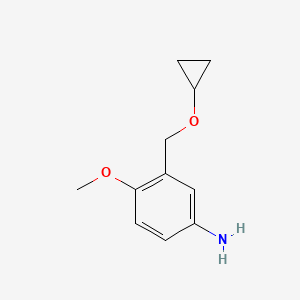amine](/img/structure/B15263340.png)
[Cyclopropyl(pyridin-3-yl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(pyridin-3-yl)methylamine is a chemical compound with the molecular formula C10H14N2 It is known for its unique structure, which includes a cyclopropyl group attached to a pyridin-3-ylmethyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(pyridin-3-yl)methylamine typically involves the reaction of cyclopropylmethylamine with pyridine-3-carbaldehyde. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of Cyclopropyl(pyridin-3-yl)methylamine may involve large-scale synthesis using similar reaction conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of automated equipment for mixing, heating, and purification .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(pyridin-3-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclopropyl(pyridin-3-yl)methyl ketone, while reduction may produce cyclopropyl(pyridin-3-yl)methylamine .
Scientific Research Applications
Cyclopropyl(pyridin-3-yl)methylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl(pyridin-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(pyridin-4-yl)methylamine
- Cyclopropyl(pyridin-2-yl)methylamine
- Cyclopropyl(4-methylpyridin-2-yl)methylamine
Uniqueness
Cyclopropyl(pyridin-3-yl)methylamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-cyclopropyl-N-methyl-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C10H14N2/c1-11-10(8-4-5-8)9-3-2-6-12-7-9/h2-3,6-8,10-11H,4-5H2,1H3 |
InChI Key |
BWNGWCUFTFMRKT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1CC1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


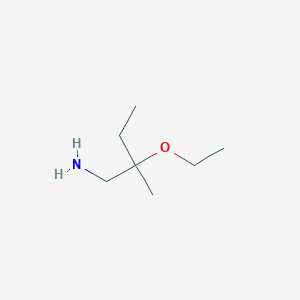
![2-[(2-Methylbutyl)amino]-2-phenylethan-1-ol](/img/structure/B15263275.png)
![tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B15263279.png)

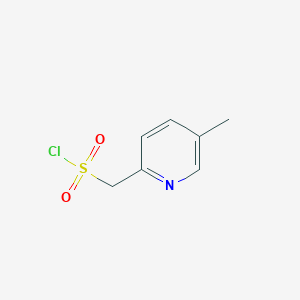
![4',4'-Difluoro-7-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B15263301.png)
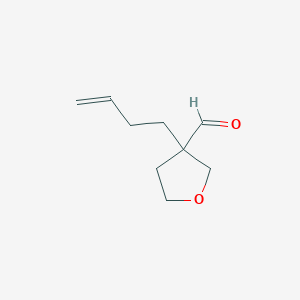
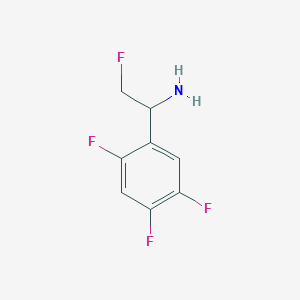
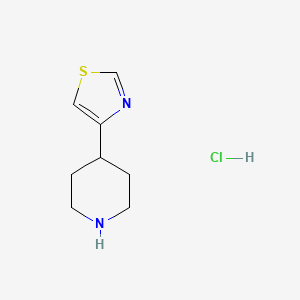
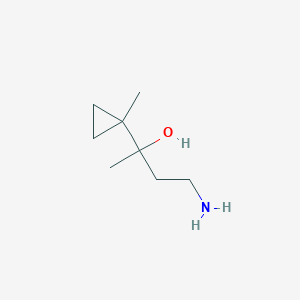
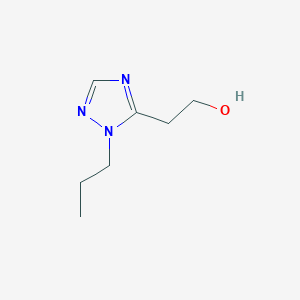
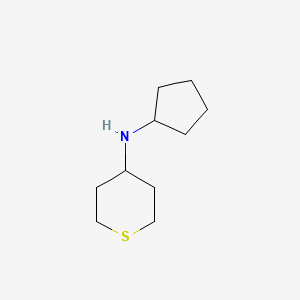
amine](/img/structure/B15263367.png)
